molecular formula C10H13BrN2O B13219174 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole

Cat. No.: B13219174
M. Wt: 257.13 g/mol
InChI Key: BQXLLKVJJKJYLI-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a bromine atom, a methyl group, and a bicyclic oxabicyclohexane moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazones with brominated ketones under controlled conditions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions to introduce the bromine atom efficiently .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole exerts its effects involves interactions with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 4-Bromo-1-methyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole stands out due to its unique bicyclic oxabicyclohexane moiety. Similar compounds include:

These structural differences contribute to variations in reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-bromo-1-methyl-5-(3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole

InChI

InChI=1S/C10H13BrN2O/c1-6-3-8-10(4-6,14-8)9-7(11)5-12-13(9)2/h5-6,8H,3-4H2,1-2H3

InChI Key

BQXLLKVJJKJYLI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(C1)(O2)C3=C(C=NN3C)Br

Origin of Product

United States

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